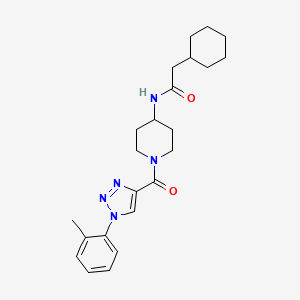
2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
2-Cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a compound of interest in the synthesis of novel heterocyclic compounds with potential biological activities. Its applications in scientific research mainly focus on the synthesis of novel derivatives and their evaluation for various biological activities.
Antitumor Activity : The compound has been utilized as a precursor in the synthesis of a range of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. Some of these derivatives have shown promising inhibitory effects on different cancer cell lines, highlighting their potential as antitumor agents. For example, fused pyrimidine acetonitrile derivatives exhibited significant inhibitory effects, comparable to the known drug doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).
Cytotoxic Evaluation : Novel 1,2,3-triazole-4-linked derivatives synthesized from cyclohexanone have been examined for cytotoxic activity against the human breast cancer cell line MDA-MB-231, demonstrating the utility of this compound in generating cytotoxic agents (Mahdavi et al., 2016).
Antimicrobial Activity : Derivatives incorporating the 1,2,3-triazole structure, synthesized via reactions involving this compound, have been screened for antimicrobial activity. Compounds displayed promising activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (Rezki, 2016).
Trypanocidal Activity : Some novel derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. The cyclohexyl substituted derivative, in particular, showed a promising trypanocidal profile, suggesting the compound's utility in developing antiparasitic drugs (Franklim et al., 2013).
Antifungal and Insecticidal Properties : Derivatives synthesized from this compound were tested for their insecticidal properties against Spodoptera littoralis, a major agricultural pest, and showed potential insecticidal activities. This indicates the compound's role in the development of new agricultural chemicals (Fadda et al., 2017).
Properties
IUPAC Name |
2-cyclohexyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-7-5-6-10-21(17)28-16-20(25-26-28)23(30)27-13-11-19(12-14-27)24-22(29)15-18-8-3-2-4-9-18/h5-7,10,16,18-19H,2-4,8-9,11-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEAZJPXUSUTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2590322.png)
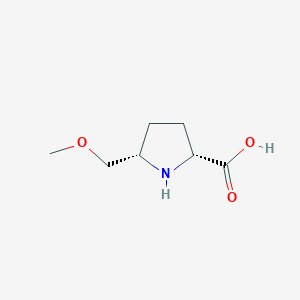

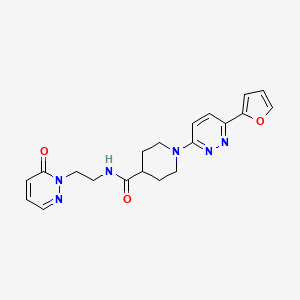
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/no-structure.png)
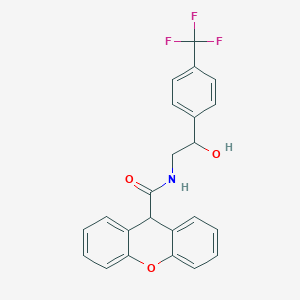

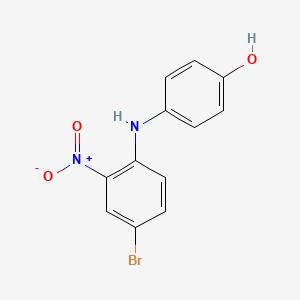
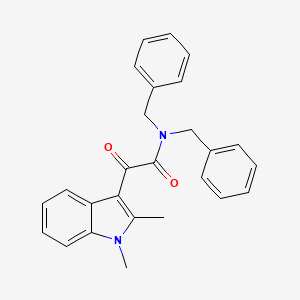
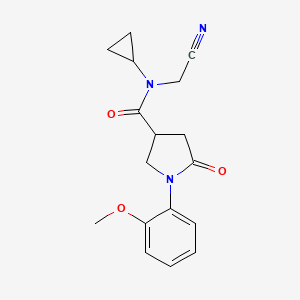
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2590342.png)
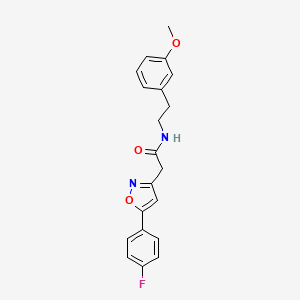
![ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2590344.png)
